molecular formula C14H26N2Si B15339861 [(2S)-2-aminopropyl](benzyl)[(trimethylsilyl)methyl]amine

[(2S)-2-aminopropyl](benzyl)[(trimethylsilyl)methyl]amine

Cat. No.: B15339861
M. Wt: 250.45 g/mol
InChI Key: FETABIQTJHAXNZ-ZDUSSCGKSA-N
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Description

(2S)-2-aminopropyl[(trimethylsilyl)methyl]amine is a chemical compound with the molecular formula C14H26N2Si and a molecular weight of 250.46 g/mol . This compound is characterized by the presence of an aminopropyl group, a benzyl group, and a trimethylsilyl group attached to a central amine structure. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of (2S)-2-aminopropyl[(trimethylsilyl)methyl]amine typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of (2S)-2-aminopropylamine with benzyl chloride and trimethylsilyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to yield the desired product .

Chemical Reactions Analysis

(2S)-2-aminopropyl[(trimethylsilyl)methyl]amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the benzyl or trimethylsilyl groups are replaced by other functional groups.

Scientific Research Applications

(2S)-2-aminopropyl[(trimethylsilyl)methyl]amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2S)-2-aminopropyl[(trimethylsilyl)methyl]amine involves its interaction with molecular targets such as enzymes and receptors. The aminopropyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, while the benzyl and trimethylsilyl groups provide hydrophobic interactions that stabilize the compound within the binding pocket. These interactions can modulate the activity of the target enzyme or receptor, leading to various biological effects .

Comparison with Similar Compounds

(2S)-2-aminopropyl[(trimethylsilyl)methyl]amine can be compared with similar compounds such as:

These comparisons highlight the unique features of (2S)-2-aminopropyl[(trimethylsilyl)methyl]amine, such as its specific reactivity and binding characteristics, which make it valuable for various applications.

Properties

Molecular Formula

C14H26N2Si

Molecular Weight

250.45 g/mol

IUPAC Name

(2S)-1-N-benzyl-1-N-(trimethylsilylmethyl)propane-1,2-diamine

InChI

InChI=1S/C14H26N2Si/c1-13(15)10-16(12-17(2,3)4)11-14-8-6-5-7-9-14/h5-9,13H,10-12,15H2,1-4H3/t13-/m0/s1

InChI Key

FETABIQTJHAXNZ-ZDUSSCGKSA-N

Isomeric SMILES

C[C@@H](CN(CC1=CC=CC=C1)C[Si](C)(C)C)N

Canonical SMILES

CC(CN(CC1=CC=CC=C1)C[Si](C)(C)C)N

Origin of Product

United States

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